Home > Products > Screening Compounds P122108 > Brasofensine maleate
Brasofensine maleate -

Brasofensine maleate

Catalog Number: EVT-1579729
CAS Number:
Molecular Formula: C20H24Cl2N2O5
Molecular Weight: 443.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brasofensine maleate, also known as NS-2214 or BMS-204756, is a synthetic compound classified as a phenyltropane dopamine reuptake inhibitor. It was developed primarily for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The compound enhances dopaminergic activity by inhibiting the reuptake of dopamine, thereby increasing its availability in the synaptic cleft. Despite its potential therapeutic benefits, brasofensine maleate's development was halted due to stability issues and isomerization concerns during clinical trials.

Source and Classification

Brasofensine maleate originates from research conducted by Bristol-Myers Squibb in collaboration with NeuroSearch. The compound falls under the category of psychoactive drugs, specifically targeting the central nervous system by modulating dopamine levels. Its chemical structure is characterized by a phenyltropane backbone, which is a common feature among various dopamine transporter inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of brasofensine maleate involves several steps that focus on creating the phenyltropane structure and modifying it to enhance its pharmacological properties. Key methods include:

  1. Starting Materials: The synthesis begins with appropriate aromatic precursors that undergo functional group modifications.
  2. Reactions: Typical reactions include alkylation, acylation, and imine formation, which are crucial for constructing the tropane ring system.
  3. Purification: After synthesis, the product is purified using techniques such as recrystallization and high-performance liquid chromatography to ensure the removal of impurities and unreacted materials.

The detailed synthetic route may involve multiple reaction conditions, including temperature control and solvent choice, to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Brasofensine maleate has a molecular formula of C16H20Cl2N2OC_{16}H_{20}Cl_{2}N_{2}O with a molar mass of 327.25 g/mol. The structural representation includes:

  • Phenyltropane Backbone: This core structure is essential for its activity as a dopamine reuptake inhibitor.
  • Functional Groups: The presence of chlorine atoms and other substituents plays a critical role in its binding affinity to the dopamine transporter.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and stereochemistry.

Chemical Reactions Analysis

Reactions and Technical Details

Brasofensine maleate undergoes various chemical reactions that are pivotal for its pharmacological activity:

  1. Dopamine Reuptake Inhibition: The primary reaction involves binding to the dopamine transporter, preventing dopamine reabsorption into presynaptic neurons.
  2. Isomerization: The compound is susceptible to isomerization processes that can alter its efficacy. Specifically, cis-anti isomerization of the 2α-methyloxime group has been noted, affecting its pharmacokinetic properties.

These reactions are critical in determining both the therapeutic potential and stability profile of brasofensine maleate.

Mechanism of Action

Process and Data

Brasofensine maleate functions primarily as a dopamine reuptake inhibitor. Its mechanism involves:

  1. Binding to Dopamine Transporters: The compound binds to the transporter proteins responsible for dopamine reabsorption.
  2. Increased Dopamine Levels: By blocking these transporters, brasofensine increases extracellular dopamine concentrations, which can alleviate symptoms associated with Parkinson's disease.
  3. Neuroprotective Effects: In animal models, brasofensine demonstrated an ability to stimulate locomotor activity and reverse akinesia, indicating potential neuroprotective effects.

Clinical studies indicated that doses around 4 mg were effective in humans but raised concerns regarding metabolic stability.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Brasofensine maleate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethyl acetate but less soluble in water.
  • Melting Point: Differential thermal analysis indicates a melting range between 116.8 °C to 121.1 °C.

These properties are essential for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Brasofensine maleate has been primarily investigated for its potential use in treating Parkinson's disease due to its dopaminergic activity. Research has focused on:

  • Neuropharmacology Studies: Understanding its effects on locomotion and motor control in preclinical models.
  • Pharmacokinetic Research: Evaluating its metabolism and stability profiles to inform dosing regimens for clinical use.

Despite promising initial results, further development has been limited due to stability issues observed during trials.

Historical Development and Discontinuation Rationale of Brasofensine Maleate

NeuroSearch and Bristol-Myers Squibb Collaboration Dynamics

Brasofensine (NS-2214, BMS-204756) emerged from a strategic late-1980s partnership between Denmark-based NeuroSearch and U.S. pharmaceutical giant Bristol-Myers Squibb (BMS), combining NeuroSearch's neuroscience expertise with BMS's extensive resources in clinical development and global commercialization. This collaboration exemplified the biotechnology-pharma alliance model prevalent during the 1990s CNS drug development boom, where BMS provided financial backing and regulatory experience to advance NeuroSearch's novel dopamine reuptake inhibitor through early development phases. The compound represented a significant investment for both organizations, with NeuroSearch contributing its phenyltropane-based molecular design and BMS funding clinical testing infrastructure [1] [6].

The collaboration continued productively from 1996 through 1999, with both companies jointly overseeing Phase I/II clinical trials. However, in June 1999, BMS withdrew from the collaboration due to financial constraints related to escalating regulatory requirements, including additional toxicology documentation needed for advanced trial phases. Following BMS's exit, NeuroSearch sought international licensing partners to continue development, meeting with potential collaborators in late 1999 and presenting development plans to the FDA. Though the FDA found NeuroSearch's plans satisfactory pending further preclinical studies, the loss of BMS's financial backing critically impaired development momentum [3] [6].

Table 1: Bristol-Myers Squibb-NeuroSearch Collaboration Timeline for Brasofensine Development

PeriodCollaboration StageKey ActivitiesContributing Organization
1996-1999Joint Clinical DevelopmentPhase I/II trial execution and oversightNeuroSearch (scientific leadership), BMS (funding/regulatory)
June 1999Partnership DissolutionBMS withdrawal due to financial/regulatory constraintsBMS strategic decision
Late 1999Transition PeriodNeuroSearch seeks new licensing partnersNeuroSearch leadership
2000-2001Independent DevelopmentFDA discussions and preclinical study planningNeuroSearch with FDA guidance

Phase I/II Clinical Trial Progression and Termination (1996–2001)

Brasofensine entered Phase I trials in the United States in January 1996, simultaneously initiating Phase II trials in Denmark in November 1996 – an unusual parallel development approach reflecting confidence in its preclinical safety profile. These trials established initial human pharmacokinetic parameters and evaluated dosing ranges from 2-50 mg, with particular focus on dopamine transporter (DAT) occupancy and locomotor effects relevant to Parkinsonian symptoms. A 2002 study published in Movement Disorders demonstrated significant efficacy in reversing akinesia in MPTP-treated primate models of Parkinson's disease, providing mechanistic validation for human applications [1] [3].

By 1999, Phase II data indicated therapeutic potential at 4 mg doses, with a study published in The Annals of Pharmacotherapy reporting both efficacy and tolerability at this dosage level when used alongside levodopa/carbidopa regimens. However, development was abruptly halted in 2001 following the discovery of in vivo cis-anti isomerization of the 2α-methyloxime group, a critical instability that fundamentally altered the molecular structure after administration. This isomerization produced BMS-205912, a structurally distinct (Z)-isomer with uncharacterized pharmacological properties. Crucially, this chemical transformation occurred without epimerization at the 2-position of the tropane ring, specifically involving E/Z-isomerization of the methyl-aldoxime moiety. Metabolic studies confirmed that human subjects excreted ~90% of radiolabeled compound intact, suggesting the isomerization occurred systemically rather than during absorption [1] [3] [4].

Table 2: Brasofensine Clinical Trial Progression and Termination Milestones

PhaseTimelineLocationKey FindingsTermination Rationale
Phase IJan 1996 - Dec 1996United StatesEstablished PK profile at 2-50 mg doses; safe ascending dose escalationN/A (progression to Phase II)
Phase IINov 1996 - 1999DenmarkDemonstrated efficacy and tolerability at 4 mg dose in Parkinson's patientsBMS withdrawal from collaboration (1999)
Metabolic Studies1999-2001Multi-siteIdentified in vivo isomerization to BMS-205912; species-dependent excretion profilesChemical instability making consistent dosing impossible
Program Termination2001N/ADiscontinuation decision based on metabolic instabilityFundamental pharmacodynamic uncertainty due to isomerization

Financial and Regulatory Barriers to Commercialization

The development pathway for brasofensine encountered substantial financial and regulatory hurdles that ultimately contributed to its discontinuation. BMS's 1999 withdrawal stemmed from the requirement for additional toxicology documentation that would have significantly increased development costs without guaranteed returns. NeuroSearch, as a smaller biotechnology firm, lacked the resources to independently fund the expanded safety studies demanded by regulatory agencies, particularly the FDA, which required further preclinical investigations before additional clinical development could proceed [3] [6].

Financial analyses conducted during the development period projected modest commercial returns relative to the escalating costs. Lehman Brothers estimated potential worldwide sales of $45 million in 2002 and $175 million in 2003 – figures considered marginal for a large pharmaceutical company like BMS facing pipeline prioritization decisions. Additionally, BMS was navigating significant corporate challenges during this period, including a major 2002 accounting scandal involving revenue restatements and a $150 million settlement with the SEC. This corporate instability reduced BMS's risk tolerance for developmental compounds like brasofensine that faced both technical challenges (isomerization) and regulatory uncertainties [3] [6].

The compound's instability fundamentally undermined its regulatory viability. The in vivo isomerization created insurmountable characterization challenges for regulatory submissions, as the active moiety's identity changed post-administration. This introduced unacceptable pharmacological uncertainty regarding dose-response relationships and safety profiles – core requirements for FDA approval. Without a chemical solution to stabilize the molecule, regulatory approval became scientifically implausible regardless of financial investment [1] [3].

Table 3: Financial and Regulatory Challenges Analysis

Challenge CategorySpecific BarrierImpact on DevelopmentDocumented Evidence
Corporate FinancialBMS accounting scandal (2002)Reduced corporate risk tolerance for developmentally challenging assets$150 million SEC settlement; revenue restatements [6]
Development CostAdditional toxicology requirementsIncreased budget beyond BMS's willingness to investBMS withdrawal due to "financial restraints of further regulatory requirements" (1999) [3]
Commercial PotentialModest sales projectionsQuestioned resource allocation priorityLehman Brothers sales projections: $45M (2002), $175M (2003) [3]
Regulatory ScienceIn vivo isomerizationCreated pharmacodynamic uncertainty unacceptable to regulatorsZhu et al. (2008) metabolic studies confirming isomerization [1]

The case of brasofensine maleate illustrates the vulnerability of CNS drug development to intersecting technical and commercial challenges. Despite promising clinical activity demonstrated in Phase II studies for Parkinson's disease, the unresolved chemical instability – coupled with corporate financial pressures and regulatory requirements – created insurmountable barriers to commercialization. The compound's termination underscores how molecular stability issues discovered late in development can fundamentally undermine years of clinical investment, particularly when corporate priorities shift away from neurological therapeutics [1] [3] [6].

Properties

Product Name

Brasofensine maleate

IUPAC Name

(Z)-but-2-enedioic acid;(E)-1-[(1R,2S,3R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine

Molecular Formula

C20H24Cl2N2O5

Molecular Weight

443.3 g/mol

InChI

InChI=1S/C16H20Cl2N2O.C4H4O4/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;5-3(6)1-2-4(7)8/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b19-9+;2-1-/t11-,12-,13-,16+;/m0./s1

InChI Key

XVXRAWKEYKMWFS-SOMFYRHDSA-N

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.